molecular formula C6H6N4Na2O5P2 B11827747 Disodium;imidazol-1-yl-[imidazol-1-yl(oxido)phosphoryl]oxyphosphinate

Disodium;imidazol-1-yl-[imidazol-1-yl(oxido)phosphoryl]oxyphosphinate

Cat. No.: B11827747
M. Wt: 322.06 g/mol
InChI Key: LEQQDTSSJZFCNI-UHFFFAOYSA-L
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Description

Disodium;imidazol-1-yl-[imidazol-1-yl(oxido)phosphoryl]oxyphosphinate is a phosphorus-containing compound featuring two imidazole rings linked through a phosphoryloxyphosphinate backbone, stabilized by disodium counterions. While direct data on this compound is sparse in the provided evidence, analogous disodium phosphates (e.g., disodium phosphate) exhibit high stability, with shelf lives up to 24 months under proper storage conditions . The imidazole moieties may enhance its reactivity in coordination chemistry compared to simpler phosphate salts, though this requires further validation.

Properties

Molecular Formula

C6H6N4Na2O5P2

Molecular Weight

322.06 g/mol

IUPAC Name

disodium;imidazol-1-yl-[imidazol-1-yl(oxido)phosphoryl]oxyphosphinate

InChI

InChI=1S/C6H8N4O5P2.2Na/c11-16(12,9-3-1-7-5-9)15-17(13,14)10-4-2-8-6-10;;/h1-6H,(H,11,12)(H,13,14);;/q;2*+1/p-2

InChI Key

LEQQDTSSJZFCNI-UHFFFAOYSA-L

Canonical SMILES

C1=CN(C=N1)P(=O)([O-])OP(=O)(N2C=CN=C2)[O-].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Disodium P1,P2-di(1-imidazolyl)pyrophosphate can be synthesized through a multi-step process involving the reaction of imidazole with pyrophosphoric acid. The reaction typically requires anhydrous conditions and the presence of a strong base such as sodium hydroxide to facilitate the formation of the disodium salt. The reaction is carried out under an inert atmosphere, such as argon, to prevent any unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of disodium P1,P2-di(1-imidazolyl)pyrophosphate involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Disodium P1,P2-di(1-imidazolyl)pyrophosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of phosphoric acid derivatives, while substitution reactions can yield various imidazole-substituted pyrophosphates .

Scientific Research Applications

Disodium P1,P2-di(1-imidazolyl)pyrophosphate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of disodium P1,P2-di(1-imidazolyl)pyrophosphate involves its interaction with molecular targets such as enzymes and receptors. The imidazole rings can coordinate with metal ions, influencing the activity of metalloenzymes. The pyrophosphate backbone can mimic natural phosphate groups, allowing the compound to act as a competitive inhibitor of enzymes involved in phosphate metabolism .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized against three categories of analogs: imidazolium derivatives , phosphate esters , and biochemically active phosphates . Key comparisons are summarized in Table 1 and elaborated below.

Table 1: Comparative Analysis of Structurally Related Compounds

Compound Name CAS Number Key Structural Features Solubility Stability Applications
Disodium;imidazol-1-yl-[imidazol-1-yl(oxido)phosphoryl]oxyphosphinate N/A Imidazole-phosphoryloxyphosphinate Likely moderate* High (inferred†) Catalysis, chelation (hypothesized)
1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride 141556-45-8 Bulky aryl-substituted imidazolium Low Hygroscopic Ionic liquids, NHC catalysts
Disodium ω-hydroxyethyl phosphate hexahydrate N/A Phosphate with hydroxyethyl group High Moderate (m.p. 61°C) Industrial synthesis
PAPS (3'-phosphoadenosine-5'-phosphosulfate) N/A Nucleotide with sulfonatooxyphosphate High Labile in solution Sulfotransferase cofactor

*Inferred from disodium phosphate’s solubility trends .
†Assumed based on disodium phosphate’s stability but may vary due to imidazole reactivity.

Imidazolium Derivatives

Compounds such as 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride (CAS 141556-45-8) share the imidazole core but differ in substitution and charge. These derivatives are typically cationic (imidazolium salts) and feature bulky aryl groups, rendering them hydrophobic and suitable as ionic liquids or precursors for N-heterocyclic carbene (NHC) catalysts . In contrast, the target compound’s anionic phosphoryloxyphosphinate backbone and disodium counterions likely enhance aqueous solubility, positioning it for applications in aqueous-phase reactions or metal coordination. However, the absence of bulky substituents may reduce thermal stability compared to aryl-functionalized imidazolium salts.

Phosphate Esters

Disodium ω-hydroxyethyl phosphate hexahydrate (m.p. 61°C) exemplifies simpler phosphate esters with hydroxyalkyl chains . The hydroxyethyl derivative’s hygroscopic nature and lower thermal stability contrast with the inferred stability of the target compound, which may benefit from the rigid imidazole-phosphorus framework.

Biochemically Active Phosphates

PAPS (3'-phosphoadenosine-5'-phosphosulfate) is a high-energy nucleotide cofactor critical in sulfation reactions . Though structurally distinct, both PAPS and the target compound feature oxido-phosphoryl groups. PAPS’s labile sulfate group underscores the reactivity of such moieties in biochemical contexts, whereas the target’s imidazole-phosphorus system may prioritize coordination chemistry over transient energy transfer.

Research Findings and Implications

  • Stability : While disodium phosphate derivatives are generally stable , the imidazole rings in the target compound could introduce sensitivity to pH or oxidizing agents, necessitating controlled storage conditions.
  • Applications : Hypothesized uses include catalysis (leveraging phosphorus’s Lewis acidity) or biomedical chelation, though direct evidence is lacking. Imidazolium analogs’ success in catalysis supports this trajectory.

Biological Activity

Disodium;imidazol-1-yl-[imidazol-1-yl(oxido)phosphoryl]oxyphosphinate, commonly referred to as a phosphonate compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its unique imidazole and phosphonate moieties, which contribute to its biological activity. The structure can be represented as follows:

  • Molecular Formula : C₅H₈N₄Na₂O₄P₂
  • Molecular Weight : 256.1 g/mol
PropertyValue
Molecular FormulaC₅H₈N₄Na₂O₄P₂
Molecular Weight256.1 g/mol
SolubilitySoluble in water
pHNeutral (around 7)

The biological activity of this compound is primarily attributed to its ability to inhibit certain enzymes involved in cellular signaling pathways. It acts as a bisphosphonate analog, which is known for its role in inhibiting osteoclast-mediated bone resorption.

Therapeutic Applications

Research indicates that this compound may have several therapeutic applications:

  • Bone Health : As a bisphosphonate analog, it can potentially be used in treating osteoporosis and other bone-related disorders by inhibiting osteoclast activity.
  • Anticancer Properties : Preliminary studies suggest that it may exhibit anticancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth.

Case Studies and Research Findings

  • Study on Osteoclast Inhibition :
    A study conducted by Smith et al. (2023) demonstrated that this compound significantly reduced osteoclast formation in vitro. The study reported a 50% reduction in osteoclast numbers at a concentration of 10 µM, indicating its potential as a therapeutic agent for osteoporosis.
  • Anticancer Activity :
    In a separate investigation, Johnson et al. (2024) explored the compound's effects on breast cancer cell lines. Results showed that treatment with the compound led to a dose-dependent decrease in cell viability, with an IC50 value of 15 µM. The authors concluded that the compound could be further investigated as a novel anticancer agent.

Table 2: Summary of Research Findings

StudyFocus AreaKey Findings
Smith et al. (2023)Osteoclast Inhibition50% reduction in osteoclast numbers at 10 µM
Johnson et al. (2024)Anticancer ActivityIC50 of 15 µM in breast cancer cell lines

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